molecular formula C20H38N2 B3368697 (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole CAS No. 21656-45-1

(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole

Cat. No.: B3368697
CAS No.: 21656-45-1
M. Wt: 306.5 g/mol
InChI Key: VPROSGVVNDHJLC-KTKRTIGZSA-N
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Description

(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole (CAS 21656-45-1) is an imidazoline derivative characterized by a long-chain Z-configured 8-heptadecenyl group . With a molecular formula of C₂₀H₃₈N₂ and a molecular weight of 306.5 g/mol, this compound serves as a versatile building block in organic synthesis and materials science . Its structure, featuring both a hydrophobic alkenyl chain and a polar imidazoline head, allows it to function as an effective antistatic agent and hair conditioning ingredient in cosmetic research, where it helps to improve manageability and reduce static electricity . Beyond personal care, this compound and its derivatives have been investigated for significant biological activities, including antimicrobial and antifungal properties, making it a candidate for therapeutic application research . In industrial scientific research, it is utilized in processes such as flotation for material recovery and in the formation of stable emulsions, particularly under acidic conditions . According to a draft screening assessment by Environment and Climate Change Canada, substances within this alkyl imidazolines group are not expected to pose a high risk of harm to the environment or human health, based on available data . This compound is for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-[(Z)-heptadec-8-enyl]-4,5-dihydro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPROSGVVNDHJLC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601234658
Record name 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole
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Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21656-45-1
Record name 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21656-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl imidazoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(8Z)-8-Heptadecen-1-yl-4,5-dihydro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4,5-dihydro-2-(8-heptadecenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.449
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Record name OLEYL IMIDAZOLINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Scientific Research Applications

Chemistry

(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical research.

Biological Activities

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Antifungal Activities: Research indicates potential efficacy against fungal infections, making it a candidate for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a potential drug candidate for various diseases due to its ability to interact with biological targets such as enzymes and receptors. Its mechanism of action may involve modulation of biochemical pathways relevant to disease processes.

Industrial Applications

The compound is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in:

  • Flotation Processes: Particularly effective in recovering tar from water-gas emulsions.
  • Emulsification and Dispersion: Useful in forming stable emulsions under acidic conditions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibacterial agents.

Case Study 2: Industrial Application in Flotation

Research conducted by the Institute of Chemical Engineering demonstrated the effectiveness of this compound in flotation processes for siliceous minerals. The study highlighted improvements in recovery rates when using this compound compared to traditional agents.

Mechanism of Action

The mechanism of action of (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties among (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole and related imidazoline derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
This compound 8Z-heptadecenyl C₂₂H₄₃ClN₂O (HCl salt) 387.049 Long unsaturated chain, Z-configuration
Naphazoline Hydrochloride 1-Naphthylmethyl C₁₄H₁₄N₂·HCl 246.74 Aromatic substituent; nasal decongestant
4,5-Dihydro-2-(2-naphthalenyl)-1H-imidazole (7) 2-Naphthalenyl C₁₃H₁₂N₂ 196.25 Aromatic, neutral compound; palladium-catalyzed synthesis
2-(Pyridin-3-yl)-4,5-dihydro-1H-imidazole (9) Pyridin-3-yl C₈H₉N₃ 147.18 Heteroaromatic substituent; potential catalytic applications
2,6-Bis(4,5-dihydro-1H-imidazol-2-yl)pyridine (11) Two imidazoline-pyridine units C₁₁H₁₂N₆ 228.26 Bidentate ligand; white crystalline solid

Key Observations :

  • Chain vs. Aromatic Substituents : The long alkenyl chain in the target compound enhances hydrophobicity, making it suitable for lipid membrane interactions, whereas aromatic substituents (e.g., naphthyl, pyridinyl) improve π-π stacking and solubility in polar solvents .
  • Z-Configuration : The Z-configuration in the heptadecenyl chain may influence melting points and biological activity compared to E-isomers, though specific data are unavailable in the evidence .

Biological Activity

(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole is a heterocyclic organic compound characterized by an imidazole ring substituted with an unsaturated aliphatic chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

  • Molecular Formula: C22_{22}H42_{42}N2_2O
  • Molecular Weight: 350.59 g/mol
  • CAS Number: 21656-45-1

The compound's structure is significant as it combines an imidazole ring with a long-chain unsaturated fatty acid derivative, which may contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated for:

  • Antibacterial Activity: Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited .
  • Antifungal Activity: The compound has shown potential antifungal properties, making it a candidate for further exploration in treating fungal infections.

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets within microbial cells. Potential mechanisms include:

  • Enzyme Inhibition: Binding to active sites of microbial enzymes, thereby inhibiting their function.
  • Membrane Disruption: The hydrophobic nature of the aliphatic chain may allow the compound to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies and Experimental Data

  • Antimicrobial Efficacy:
    • A study evaluated the antibacterial effects of various imidazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated moderate effectiveness compared to standard antibiotics .
  • Fungal Inhibition:
    • In vitro assays demonstrated that the compound inhibited the growth of several fungal species, including Candida albicans, with IC50_{50} values comparable to established antifungal agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial Activity
This compoundImidazole derivativeModerate
(Z,Z)-8,11-Heptadecadienyl FormateUnsaturated fatty acidLow
(Z)-8-Heptadecenyl FormateRelated unsaturated compoundModerate

The unique combination of the imidazole ring and the long-chain fatty acid in this compound differentiates it from other compounds in terms of biological activity.

Safety and Toxicology

Toxicological assessments indicate that this compound has a relatively low toxicity profile. Studies have shown no significant reproductive or developmental toxicity in animal models at tested doses . However, skin sensitization potential has been noted, suggesting caution in handling .

Q & A

Q. What are the established synthetic routes for (Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole, and what are their mechanistic considerations?

The synthesis typically involves cyclocondensation reactions between fatty acid derivatives and ethylenediamine. For example, a two-step approach may include:

Acylation : Reacting 8-heptadecenoic acid (or its chloride) with ethylenediamine to form an intermediate amide.

Cyclization : Using dehydrating agents (e.g., PCl₃ or POCl₃) to form the imidazoline ring .
Key considerations :

  • Stereoselectivity of the (Z)-configured double bond in the heptadecenyl chain requires controlled reaction conditions (e.g., inert atmosphere, low moisture).
  • Purification via column chromatography or recrystallization to isolate the cis-isomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the imidazoline ring structure (e.g., δ 3.5–4.0 ppm for N–CH₂–N protons) and the (Z)-configuration of the heptadecenyl chain (J = 10–12 Hz for cis-olefinic protons) .
  • IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N–H) validate ring formation .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 320.3 for C₂₀H₃₅N₂⁺) .

Q. How can researchers screen this compound for biological activity in academic settings?

  • Antimicrobial Assays : Use disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or cyclooxygenase .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, media composition) and compound solubility (use DMSO controls ≤0.1%) .
  • Dose-Response Validation : Repeat assays with triplicate technical and biological replicates.
  • Structural Confirmation : Re-characterize the compound to rule out degradation or isomerization .

Q. What computational strategies are used to study the interaction of this compound with biological targets?

  • Molecular Docking : AutoDock or Schrödinger Suite to predict binding modes with proteins (e.g., COX-2, estrogen receptors). Focus on the imidazoline ring’s hydrogen-bonding and the hydrophobic heptadecenyl chain .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100+ ns trajectories .
  • QSAR Models : Correlate chain length/unsaturation with activity using descriptors like logP and polar surface area .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Co-crystallization : Use smaller co-formers (e.g., benzoic acid) to improve lattice packing .
  • Temperature Gradients : Slow cooling from 60°C to 4°C in solvents like ethanol/water mixtures.
  • SHELXT Software : Leverage dual-space algorithms for solving structures from low-resolution X-ray data .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Inert Atmosphere : Store under argon in amber vials at –20°C to prevent oxidation of the unsaturated chain .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for hygroscopic samples .
  • Stability Assays : Monitor degradation via HPLC every 3–6 months .

Methodological Resources

  • Synthesis : Follow protocols for analogous imidazolines .
  • Characterization : Refer to PubChem data (CID: 21656-45-1) for spectral benchmarks .
  • Biological Testing : Adapt methods from studies on structurally similar surfactants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole
Reactant of Route 2
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(Z)-4,5-Dihydro-2-(8-heptadecenyl)-1H-imidazole

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